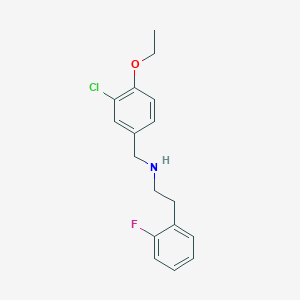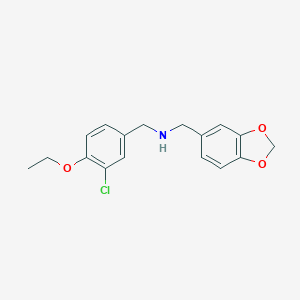![molecular formula C18H21N5O2 B275928 N-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}propan-2-amine](/img/structure/B275928.png)
N-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}propan-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}propan-2-amine, also known as MPBX, is a chemical compound that has been the subject of scientific research due to its potential therapeutic uses. MPBX is a selective agonist of the imidazoline I2 receptor, which has been linked to a range of physiological and pathological processes. In
Mechanism of Action
N-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}propan-2-amine is a selective agonist of the imidazoline I2 receptor. The imidazoline I2 receptor is a G protein-coupled receptor that is involved in the regulation of various physiological processes, including blood pressure, insulin secretion, and neurotransmitter release. N-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}propan-2-amine binds to the imidazoline I2 receptor, leading to the activation of downstream signaling pathways that result in the physiological effects observed.
Biochemical and Physiological Effects:
N-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}propan-2-amine has been shown to have a range of biochemical and physiological effects. It has been shown to reduce blood pressure and improve cardiac function by increasing the production of nitric oxide and reducing oxidative stress. N-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}propan-2-amine has also been shown to have neuroprotective effects by reducing inflammation and promoting the survival of neurons. In addition, N-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}propan-2-amine has been shown to have anti-tumor effects by inhibiting the proliferation of cancer cells.
Advantages and Limitations for Lab Experiments
N-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}propan-2-amine has several advantages for use in lab experiments. It is a selective agonist of the imidazoline I2 receptor, which allows for the specific targeting of this receptor. N-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}propan-2-amine is also relatively stable and can be easily synthesized in large quantities. However, there are also limitations to the use of N-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}propan-2-amine in lab experiments. It has a relatively short half-life, which can make it difficult to study its long-term effects. In addition, N-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}propan-2-amine can have off-target effects, which can complicate the interpretation of experimental results.
Future Directions
There are several future directions for the study of N-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}propan-2-amine. One area of research is the development of more potent and selective agonists of the imidazoline I2 receptor. This could lead to the development of new therapeutic agents for the treatment of various diseases. Another area of research is the investigation of the long-term effects of N-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}propan-2-amine. This could help to determine its potential as a therapeutic agent and identify any potential side effects. Finally, the use of N-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}propan-2-amine in combination with other drugs or therapies could be explored to determine if it has synergistic effects that could enhance its therapeutic potential.
Synthesis Methods
The synthesis of N-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}propan-2-amine involves several steps, including the preparation of 3-methoxy-4-hydroxybenzaldehyde, which is then reacted with 1-phenyltetrazole-5-thiol to form the intermediate product. The intermediate is then reacted with 2-amino-2-methylpropan-1-ol to form the final product, N-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}propan-2-amine. The synthesis method has been optimized and is now a well-established process that allows for the production of high-quality N-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}propan-2-amine.
Scientific Research Applications
N-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}propan-2-amine has been the subject of scientific research due to its potential therapeutic uses. It has been shown to have a range of effects on the cardiovascular system, including reducing blood pressure and improving cardiac function. N-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}propan-2-amine has also been studied for its potential use in the treatment of various neurological disorders, including depression, anxiety, and Alzheimer's disease. In addition, N-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}propan-2-amine has been shown to have anti-inflammatory and anti-tumor effects.
properties
Product Name |
N-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}propan-2-amine |
|---|---|
Molecular Formula |
C18H21N5O2 |
Molecular Weight |
339.4 g/mol |
IUPAC Name |
N-[[3-methoxy-4-(1-phenyltetrazol-5-yl)oxyphenyl]methyl]propan-2-amine |
InChI |
InChI=1S/C18H21N5O2/c1-13(2)19-12-14-9-10-16(17(11-14)24-3)25-18-20-21-22-23(18)15-7-5-4-6-8-15/h4-11,13,19H,12H2,1-3H3 |
InChI Key |
SCHPUQYPSAMSAZ-UHFFFAOYSA-N |
SMILES |
CC(C)NCC1=CC(=C(C=C1)OC2=NN=NN2C3=CC=CC=C3)OC |
Canonical SMILES |
CC(C)NCC1=CC(=C(C=C1)OC2=NN=NN2C3=CC=CC=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[4-(1,3-benzodioxol-5-ylmethoxy)benzyl]-N-[2-(dimethylamino)ethyl]amine](/img/structure/B275845.png)
![(2-Morpholin-4-ylethyl)({5-[3-(trifluoromethyl)phenyl]-2-furyl}methyl)amine](/img/structure/B275846.png)
![N-allyl-N-[5-bromo-2-(3-pyridinylmethoxy)benzyl]amine](/img/structure/B275848.png)
![N-[5-bromo-2-(pyridin-3-ylmethoxy)benzyl]propan-1-amine](/img/structure/B275849.png)
![N-[4-(2,3-dihydro-1,4-benzodioxin-6-ylmethoxy)benzyl]-N-propylamine](/img/structure/B275850.png)
![4-({[2-(4-Methoxyphenyl)ethyl]amino}methyl)benzoic acid](/img/structure/B275855.png)
![4-({[2-(4-Fluorophenyl)ethyl]amino}methyl)benzoic acid](/img/structure/B275856.png)
![4-({[2-(2-Fluorophenyl)ethyl]amino}methyl)benzoic acid](/img/structure/B275857.png)


![4-[[2-(3,4-Dimethoxyphenyl)ethylazaniumyl]methyl]benzoate](/img/structure/B275861.png)

![N-[4-(benzyloxy)-3-chlorobenzyl]-N-(3-pyridinylmethyl)amine](/img/structure/B275867.png)
